molecular formula C26H20OS B14178750 ([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone CAS No. 876301-47-2

([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone

Cat. No.: B14178750
CAS No.: 876301-47-2
M. Wt: 380.5 g/mol
InChI Key: HESKWLSWGXPAJN-UHFFFAOYSA-N
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Description

([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone: is an organic compound that features a biphenyl core with a phenylsulfanyl group and a methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone typically involves a multi-step process. One common method starts with the preparation of the biphenyl core, followed by the introduction of the phenylsulfanyl group and the methanone moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine: The compound’s structural features make it a candidate for drug development. Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone is used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

  • 4-(Diphenylamino)phenylboronic acid pinacol ester
  • 2-cyclohexyl-4,6-dinitrophenol compound with 3-(1-methyl-2-phenoxyethoxy)propylamine

Uniqueness: ([1,1’-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone stands out due to its unique combination of a biphenyl core, phenylsulfanyl group, and methanone moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

876301-47-2

Molecular Formula

C26H20OS

Molecular Weight

380.5 g/mol

IUPAC Name

(4-phenylphenyl)-[4-(phenylsulfanylmethyl)phenyl]methanone

InChI

InChI=1S/C26H20OS/c27-26(24-17-15-22(16-18-24)21-7-3-1-4-8-21)23-13-11-20(12-14-23)19-28-25-9-5-2-6-10-25/h1-18H,19H2

InChI Key

HESKWLSWGXPAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)CSC4=CC=CC=C4

Origin of Product

United States

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